molecular formula C10H12Cl2N2O B13520024 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Cat. No.: B13520024
M. Wt: 247.12 g/mol
InChI Key: STIBNRNMCQILMZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a high-value chemical building block designed for advanced research and development in pharmaceutical and agrochemical sciences. This compound features a pyridine core strategically substituted with chlorine atoms and a piperidinyloxy chain, making it a versatile intermediate for constructing complex molecules. Its molecular structure is engineered to participate in various coupling reactions and serve as a precursor for active pharmaceutical ingredients (APIs). Research Applications & Value: This compound is primarily utilized as a key synthetic intermediate. Researchers value it for its potential in nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental to developing new chemical entities. Its structural motifs are commonly found in ligands for biological targets, making it relevant for medicinal chemistry programs aimed at drug discovery. Safety & Handling: This product is For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for application in humans or animals. As with similar specialized pyridine derivatives , this compound is likely to exhibit high toxicity. Potential hazards may include acute toxicity following ingestion, inhalation, or skin contact, as well as skin and eye irritation. Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Proper storage conditions include a cool, dry place, potentially under inert atmosphere to maintain stability and purity.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

3,5-dichloro-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H12Cl2N2O/c11-7-4-9(12)10(14-5-7)15-8-2-1-3-13-6-8/h4-5,8,13H,1-3,6H2

InChI Key

STIBNRNMCQILMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available or easily synthesized precursors.

The most logical initial disconnection in the retrosynthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is the cleavage of the C-O ether bond. This disconnection is based on the reliability of ether synthesis reactions, such as the Williamson ether synthesis. This cleavage yields two primary synthons: a nucleophilic piperidin-3-ol fragment and an electrophilic 3,5-dichloro-2-halopyridine or its equivalent. The corresponding synthetic equivalents are 3,5-dichloro-2-hydroxypyridine (or its tautomer, 3,5-dichloro-2-pyridone) and a suitably protected piperidin-3-ol . The forward reaction would involve the deprotonation of the hydroxyl group on the piperidine (B6355638) ring to form an alkoxide, which then displaces a leaving group (e.g., a halogen) at the C2 position of the dichloropyridine ring in a nucleophilic aromatic substitution (SNAr) reaction.

Further deconstruction of the piperidin-3-ol precursor reveals simpler, acyclic starting materials. The synthesis of the piperidine ring can be approached in several ways. One common strategy involves the cyclization of a linear amino alcohol. For instance, a 1,5-amino alcohol can be cyclized via N-heterocyclization. This retrosynthetic step breaks the C-N and C-C bonds of the ring, leading to acyclic precursors that are often derived from readily available starting materials like L-glutamic acid. researchgate.net The synthesis from chiral precursors like amino acids allows for the preparation of enantiomerically pure piperidine derivatives. researchgate.net

The 3,5-dichloro-2-hydroxypyridine core can be traced back to simpler pyridine (B92270) precursors. A key retrosynthetic disconnection involves the removal of the chlorine atoms and the hydroxyl group. The synthesis of chlorinated pyridines can be achieved through direct chlorination of a pyridine or pyridone precursor. For example, 3,5-dichloro-2-pyridone (B189641) can be prepared from the chlorination of 6-hydroxynicotinic acid or 2-pyridone. google.com Another approach involves the reduction of more highly chlorinated pyridines, such as reacting 2,3,5-trichloropyridine (B95902) with zinc metal in the presence of an acid to yield 3,5-dichloropyridine (B137275). epo.org

Key Precursors and Starting Materials

The successful synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine hinges on the efficient preparation of its key building blocks: a dichlorinated pyridine derivative and a functionalized piperidinol.

3,5-Dichloro-2-hydroxypyridine exists in equilibrium with its tautomeric form, 3,5-dichloro-2-pyridone. Its synthesis can be accomplished through various methods, primarily involving the chlorination of pyridone precursors.

One documented method starts from 6-hydroxynicotinic acid. The chlorination of this starting material yields 3,5-dichloro-2-pyridone with high efficiency. google.com An alternative, though potentially less direct, route begins with 2-pyridone, which can be reacted with tert-butyl hypochlorite (B82951) to produce a mixture containing 3,5-dichloro-2-pyridone. google.com

Starting MaterialReagent(s)ProductYieldReference
6-Hydroxynicotinic AcidChlorine (gas), NaOH3,5-Dichloro-2-pyridone>70% google.com
2-Pyridonetert-Butyl Hypochlorite3,5-Dichloro-2-pyridone (in mixture)Not specified google.com

This table summarizes synthetic routes for the dichloropyridine precursor.

Piperidin-3-ol and its derivatives are crucial intermediates. The piperidine scaffold is present in numerous biologically active molecules, and various synthetic strategies have been developed for its construction. ajchem-a.com For the synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, an N-protected version of piperidin-3-ol is often required to prevent side reactions at the nitrogen atom during the ether formation step.

A versatile synthesis of functionalized piperidines can start from L-glutamic acid. This multi-step process involves:

Protection of the amino group (e.g., as a Boc-carbamate).

Reduction of the carboxylic acid moieties to alcohols, forming a diol.

Conversion of the diol to a ditosylate.

Cyclization with a primary amine to form the piperidine ring. researchgate.net

Other general methods for piperidine synthesis include the catalytic hydrogenation of pyridine derivatives or the cyclization of amino diols catalyzed by metal complexes. organic-chemistry.org

PrecursorKey TransformationProductAdvantagesReference
L-Glutamic AcidMulti-step (protection, reduction, cyclization)Enantiomerically pure 3-amino piperidine derivativesAccess to chiral, functionalized piperidines researchgate.net
Amino AlcoholsN-Heterocyclization with diols (Cp*Ir catalyst)Substituted PiperidinesGood to excellent yields for various cyclic amines organic-chemistry.org
Pyridine DerivativesCatalytic Hydrogenation (e.g., Rh/C)PiperidinesHigh efficiency for reducing aromatic rings organic-chemistry.org

This table outlines common methods for the synthesis of the piperidine precursor.

Reaction Conditions and Optimization Strategies

The synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is contingent upon the strategic selection of reaction pathways and the meticulous optimization of their conditions. Key considerations include the method of ether bond formation, control of stereochemistry at the piperidine ring, and effective purification and yield maximization techniques.

Etherification Reactions (e.g., Ullmann, Mitsunobu, SNAr)

The pivotal step in the synthesis is the formation of the aryl ether bond. Several classical and modern organic reactions are applicable, with Nucleophilic Aromatic Substitution (SNAr) being a prominent method.

Nucleophilic Aromatic Substitution (SNAr): This is a primary route for synthesizing aryl ethers, including pyridine ethers. The reaction typically involves the displacement of a leaving group (such as a halide) from an activated aromatic ring by a nucleophile. In the context of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine synthesis, this would involve the reaction of a precursor like 2,3,5-trichloropyridine with piperidin-3-ol. The electron-withdrawing nature of the pyridine nitrogen and the additional chlorine atoms activate the C2 position for nucleophilic attack.

The reaction is generally performed in the presence of a base to deprotonate the alcohol of the piperidine moiety, thereby increasing its nucleophilicity. The choice of solvent is critical; polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used as they effectively solvate the cationic counter-ion of the nucleophile and stabilize the intermediate Meisenheimer complex, thus facilitating the reaction. numberanalytics.com Temperature is also a key parameter to control, as higher temperatures can increase the reaction rate but may also lead to undesirable side products. numberanalytics.com

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed method for forming C-O bonds, particularly for the synthesis of diaryl ethers. organic-chemistry.orgmdpi.com A modern variation can be applied to couple aryl halides with alcohols. This approach would involve reacting a 3,5-dichloropyridine derivative with piperidin-3-ol in the presence of a copper catalyst (e.g., CuI) and a suitable ligand. While effective, traditional Ullmann conditions often require high temperatures. organic-chemistry.org

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to various other functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgnih.gov In this synthetic context, the reaction would occur between a 3,5-dichloro-2-hydroxypyridine precursor and piperidin-3-ol, mediated by a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A significant feature of the Mitsunobu reaction is the inversion of the stereocenter of the reacting alcohol, a crucial factor if a specific stereoisomer of the final product is desired. nih.gov A potential side-product can arise if the nucleophile is not sufficiently acidic, leading to the azodicarboxylate displacing the leaving group instead. wikipedia.org

Table 1: Comparison of Etherification Methodologies
Reaction TypeTypical ReactantsKey Reagents/CatalystsCommon SolventsStereochemical Outcome
SNAr2,3,5-Trichloropyridine + Piperidin-3-olBase (e.g., NaH, K₂CO₃)DMF, DMSO, NMP numberanalytics.comRetention at piperidine stereocenter
Ullmann Condensation2-Bromo-3,5-dichloropyridine + Piperidin-3-olCu(I) salt, LigandToluene, DioxaneRetention at piperidine stereocenter
Mitsunobu Reaction3,5-Dichloro-2-hydroxypyridine + Piperidin-3-olPPh₃, DEAD/DIAD wikipedia.orgTHF, Diethyl ether wikipedia.orgInversion at piperidine stereocenter nih.gov

Stereoselective Synthesis of the Piperidine Moiety

The piperidine ring is a common structural feature in many natural products and drug candidates. mdma.ch The biological activity of chiral molecules like 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is often dependent on the specific stereochemistry at the chiral center (C3 of the piperidine ring). Therefore, access to enantiomerically pure (R)- or (S)-piperidin-3-ol is essential.

Numerous methods have been developed for the stereoselective synthesis of substituted piperidines. mdma.chnih.gov These strategies often involve:

Asymmetric Reduction: The asymmetric reduction of a corresponding piperidone precursor can yield a chiral piperidinol.

Resolution of Racemates: Classical resolution using chiral acids can be employed to separate enantiomers of racemic piperidin-3-ol or its derivatives. google.com

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids like L-lysine, multi-step syntheses can afford enantiopure piperidine derivatives. whiterose.ac.uk

Catalytic Enantioselective Methods: Modern approaches include the catalytic enantioselective synthesis from achiral starting materials, such as the reaction of pyridine with arylboronic acids. acs.org

A modular, one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement, which demonstrates the advanced strategies available for creating substituted piperidine rings with high diastereoselectivity. nih.gov

Purification and Isolation Techniques

Following the synthesis, a robust purification strategy is required to isolate the target compound from unreacted starting materials, reagents, and byproducts. A typical multi-step purification protocol would include:

Aqueous Workup and Extraction: The reaction mixture is first treated with water or an aqueous solution to quench the reaction and dissolve inorganic salts (e.g., from the base used in an SNAr reaction) and highly polar solvents like DMF or DMSO. The product is then extracted into an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. rsc.org

Chromatography: Flash column chromatography is a standard technique for separating organic compounds. The crude product, dissolved in a minimal amount of solvent, is loaded onto a silica (B1680970) gel column. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components based on their differential adsorption to the silica.

Distillation or Recrystallization: For final purification, distillation can be used if the product is a liquid with sufficient thermal stability and a boiling point distinct from any remaining impurities. google.comepo.org If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method to obtain a highly pure crystalline material.

Yield Enhancement and Side Product Minimization

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Control of Stoichiometry: Precise control over the ratio of reactants is important. For instance, in an SNAr reaction, using a slight excess of the piperidin-3-ol nucleophile can help drive the reaction to completion, but a large excess could complicate purification.

Temperature and Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time. Stopping the reaction at the right point can prevent the formation of degradation products or other side products that may arise from prolonged heating.

Minimizing Byproducts in Mitsunobu Reactions: In Mitsunobu reactions, a common byproduct results from the reaction of the intermediate with the deprotonated azodicarboxylate. wikipedia.org The formation of this byproduct is dependent on the pKa of the acidic component. psu.edu Using modified reagents, such as 1,1′-(azodicarbonyl)dipiperidine (ADDP), can sometimes eliminate significant byproduct formation. researchgate.net

Regioselectivity: In cases where the pyridine ring has multiple potential leaving groups, the regioselectivity of the nucleophilic attack is a key concern. The position of attack is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups generally direct nucleophilic attack to the ortho and para positions relative to them. researchgate.net

Green Chemistry Approaches in Synthesis

Modern chemical synthesis emphasizes the development of environmentally benign processes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Solvent Selection and Minimization

Solvent use is a major contributor to the environmental impact of chemical manufacturing. Traditional polar aprotic solvents like DMF, DMSO, and NMP, while effective for SNAr reactions, are under scrutiny due to toxicity concerns. numberanalytics.comacsgcipr.org Green chemistry principles advocate for their replacement with more environmentally friendly alternatives. researchgate.net

Several greener solvents have been investigated for SNAr and other reactions used in pyridine synthesis:

Ester Solvents: Solvents like ethyl acetate (EtOAc) or isopropyl acetate (i-PrOAc) can sometimes be used, although they are incompatible with strong bases. acsgcipr.org

Ether Solvents: Tetrahydrofuran (THF) and its more sustainable alternative, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, are viable options for many reactions. acsgcipr.org

Bio-derived Solvents: Dihydrolevoglucosenone, marketed as Cyrene™, is a bio-based dipolar aprotic solvent promoted as a replacement for NMP, though its stability in the presence of base can be a limitation. acsgcipr.org

Aqueous Conditions: In some cases, SNAr reactions can be performed in water, often with the aid of additives like surfactants or phase-transfer catalysts to overcome solubility issues. rsc.org

Beyond substitution, the principle of solvent minimization is key. Running reactions at higher concentrations, where feasible, reduces the total volume of solvent required for both the reaction and subsequent workup and purification steps. acsgcipr.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and reduce solvent usage. nih.govresearchgate.net

Table 2: Green Solvent Alternatives for SNAr Reactions
Traditional SolventPotential Green AlternativeConsiderations
DMF, NMP, DMAc2-Methyltetrahydrofuran (2-MeTHF) acsgcipr.orgLower polarity, derived from biomass.
DMF, NMP, DMAcCyrene™ (Dihydrolevoglucosenone) acsgcipr.orgBio-derived, but can be unstable with bases. acsgcipr.org
Dichloromethane (DCM)Ethyl Acetate (EtOAc)Commonly used for extractions, less toxic than chlorinated solvents.
Any Organic SolventWater rsc.orgRequires strategies to manage reactant solubility (e.g., additives). rsc.org

Catalyst Development for Sustainable Production

The sustainable synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine relies heavily on the development of advanced catalytic systems. These systems are crucial for both the formation of the precursor molecules—a dichlorinated pyridine and a piperidine derivative—and their eventual coupling. Green chemistry principles guide the selection and development of these catalysts, emphasizing high efficiency, selectivity, recyclability, and reduced environmental impact. mdpi.com

A probable synthetic route involves the nucleophilic aromatic substitution (SNAr) of a highly chlorinated pyridine, such as 2,3,5-trichloropyridine, with 3-hydroxypiperidine (B146073). The development of catalysts for this key coupling step, as well as for the synthesis of the precursors, is paramount for sustainable production.

Catalysts for Precursor Synthesis:

Piperidine Ring Formation: The synthesis of substituted piperidines, a key structural motif, can be achieved through various catalytic methods. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, allow for the creation of specific enantiomers of 3-substituted piperidines from dihydropyridines and boronic acids. nih.govorganic-chemistry.org This approach offers high yield and excellent enantioselectivity, which is critical in pharmaceutical applications. nih.gov For other transformations involving the piperidine or pyridine core, catalysts like Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) are used for hydrogenation processes. nih.gov

Pyridine Ring Functionalization: The industrial production of chlorinated pyridines often involves high-temperature vapor-phase reactions. Transition metal-based catalysts, such as those containing iron, are employed to facilitate simultaneous chlorination and fluorination of pyridine precursors. nih.govsemanticscholar.org The development of more selective and stable catalysts, potentially including mixed metal oxides, is an active area of research to improve yields and reduce the formation of polychlorinated by-products. researchgate.netgoogle.com

Catalysts for the Coupling Reaction: The ether linkage in 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is typically formed via a nucleophilic substitution reaction. While this can sometimes proceed without a catalyst under basic conditions, catalyst development focuses on improving reaction rates, lowering temperatures, and minimizing side reactions.

Phase-Transfer Catalysts (PTCs): PTCs can be employed to facilitate the reaction between the hydrophilic alkoxide of 3-hydroxypiperidine and the organophilic dichloropyridine substrate, enabling the use of more environmentally friendly solvent systems.

Heterogeneous Catalysts: The use of solid-supported catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled. mdpi.com Developing a robust heterogeneous catalyst for the SNAr coupling step would represent a significant advancement in the sustainable production of this compound.

The table below summarizes potential catalytic approaches relevant to the synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Catalyst TypePrecursor/Reaction StepSustainability Advantages
Rhodium Complexes Asymmetric synthesis of 3-substituted piperidineHigh enantioselectivity, reducing the need for chiral resolution; high yield. nih.govorganic-chemistry.org
Palladium or Rhodium on Carbon Hydrogenation of pyridine/piperidine ringsHigh efficiency; can be filtered and potentially reused. nih.gov
Transition Metal-Based Catalysts (e.g., Iron Fluoride) Chlorination/Fluorination of pyridine ringEnables one-step functionalization in vapor-phase reactions. nih.govsemanticscholar.org
Phase-Transfer Catalysts (PTCs) SNAr Coupling of pyridine and piperidine moietiesImproves reaction efficiency between different phases; can reduce the need for harsh solvents.
Heterogeneous Catalysts General ApplicationSimplifies product purification, allows for catalyst recycling, and reduces waste streams. mdpi.com

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchemrxiv.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are found in the final product. rsc.org

The synthesis of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, likely proceeding through a nucleophilic aromatic substitution (SNAr) pathway, is inherently less atom-economical. Substitution reactions, by definition, involve the replacement of one functional group with another, resulting in the formation of a stoichiometric byproduct that constitutes waste. rsc.orgrsc.org

A plausible reaction for the final step in the synthesis is shown below:

2,3,5-Trichloropyridine + 3-Hydroxypiperidine → 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine + Hydrogen Chloride

The theoretical atom economy for this key step can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

The calculation, detailed in the table below, demonstrates that even in an ideal scenario with 100% chemical yield, a significant portion of the reactant mass is lost in the form of a byproduct.

ComponentChemical FormulaMolecular Weight ( g/mol )Role
2,3,5-TrichloropyridineC₅H₂Cl₃N182.43Reactant
3-HydroxypiperidineC₅H₁₁NO101.17Reactant
Total Reactant Mass 283.60
3,5-Dichloro-2-(piperidin-3-yloxy)pyridineC₁₀H₁₂Cl₂N₂O247.14Desired Product
Hydrogen ChlorideHCl36.46Byproduct
Atom Economy Calculation (247.14 / 283.60) x 100 = 87.1%

Advanced Spectroscopic and Structural Characterization

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, offering precise insights into its atomic connectivity and spatial arrangement.

¹H NMR Analysis (Chemical Shifts, Coupling Constants, NOE)

The proton NMR spectrum of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine presents distinct signals corresponding to the protons of both the dichloropyridine and piperidine (B6355638) rings. The aromatic protons on the dichloropyridine ring are expected to appear in the downfield region, influenced by the deshielding effect of the aromatic system and the electron-withdrawing chlorine atoms. Specifically, the proton at the 4-position and the proton at the 6-position would exhibit characteristic chemical shifts and a mutual coupling constant.

The protons of the piperidine ring would display more complex splitting patterns in the upfield region of the spectrum. The proton attached to the oxygen-bearing carbon (C3' of the piperidine ring) is anticipated to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining piperidine protons would also show complex multiplets resulting from geminal and vicinal couplings. Nuclear Overhauser Effect (NOE) experiments would be crucial in establishing the spatial proximity between specific protons of the dichloropyridine and piperidine moieties, confirming the ether linkage and providing information about the preferred conformation of the molecule.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-4 (Pyridine) 7.5 - 8.0 d J = 2-3
H-6 (Pyridine) 8.0 - 8.5 d J = 2-3
H-3' (Piperidine) 4.5 - 5.0 m -
Piperidine CH₂ 1.5 - 3.5 m -
Piperidine NH 1.0 - 3.0 br s -

¹³C NMR Analysis (Quaternary Carbons, Substituent Effects)

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The spectrum for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine would show signals for all carbon atoms. The carbons of the dichloropyridine ring are expected in the downfield region, with the carbon bearing the ether linkage (C-2) and the chlorine-substituted carbons (C-3 and C-5) exhibiting distinct chemical shifts due to substituent effects. The quaternary carbons (C-2, C-3, and C-5 of the pyridine (B92270) ring) would be readily identifiable by their lack of signal in a DEPT-135 experiment. The carbons of the piperidine ring would appear in the upfield region, with their chemical shifts influenced by their proximity to the nitrogen atom and the ether oxygen.

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-2 (Pyridine) 160 - 165
C-3 (Pyridine) 120 - 125
C-4 (Pyridine) 135 - 140
C-5 (Pyridine) 125 - 130
C-6 (Pyridine) 145 - 150
C-3' (Piperidine) 70 - 80
Piperidine CH₂ 20 - 50

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons, allowing for the tracing of the spin systems within the piperidine ring and the dichloropyridine moiety. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, facilitating the assignment of the carbon signals. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide crucial information about long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations would be instrumental in confirming the connectivity between the dichloropyridine ring and the piperidine ring through the ether linkage.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, C-Cl bonds, C=N and C=C stretching vibrations of the pyridine ring, and N-H stretching of the piperidine ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic ring and the carbon-carbon bonds of the piperidine ring.

Table 3: Predicted Vibrational Spectroscopy Data

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3300 - 3500 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000 2850 - 3000
C=N, C=C Stretch (Pyridine) 1400 - 1600 1400 - 1600
C-O-C Stretch 1050 - 1250 1050 - 1250
C-Cl Stretch 600 - 800 600 - 800

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the unambiguous determination of the molecular formula (C₁₀H₁₂Cl₂N₂O), distinguishing it from other compounds with the same nominal mass. The isotopic pattern observed for the molecular ion, with the characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms, would further confirm the elemental composition.

Conformational Analysis via Spectroscopic Methods and Computational Modeling

The conformational flexibility of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine arises from the rotation around the C-O bond of the ether linkage and the chair-boat interconversion of the piperidine ring. Understanding the preferred conformation is essential for a complete structural description. Spectroscopic techniques, particularly NOE data from ¹H NMR, can provide experimental evidence for the proximity of certain atoms, which can then be used to infer the dominant conformation in solution.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformations. By identifying the lowest energy conformers, a theoretical prediction of the most stable three-dimensional structure can be made. The combination of experimental NOE data with the results of computational modeling provides a powerful and synergistic approach to elucidating the conformational preferences of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Solid-State Structural Elucidation (X-ray Crystallography)

Crystal Packing and Intermolecular Interactions

The manner in which molecules are arranged in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These can include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting the physical properties of a compound, such as its melting point, solubility, and stability. Without experimental crystal structure data for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, a definitive analysis of its crystal packing and the specific intermolecular forces at play is not possible.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of polymorphism is of high importance in materials science and the pharmaceutical industry. There are currently no published studies on the existence of different polymorphic forms of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Biological Activity Screening and Target Identification Preclinical, in Vitro Focus

High-Throughput Screening (HTS) in Diverse Biological Assays

High-throughput screening (HTS) allows for the rapid assessment of a compound's activity against a large number of biological targets. nih.gov This automated approach is fundamental in early-stage drug discovery for identifying "hits"—compounds that exhibit a desired biological effect. nih.gov The process is crucial for efficiently triaging large compound libraries to find promising candidates for further development. nih.gov

Enzyme Inhibition Profiling

Enzyme inhibition is a common mechanism of action for many therapeutic agents. bgc.ac.inlecturio.com Assays in this category measure the ability of a compound to reduce the activity of a specific enzyme, which can be critical in pathways associated with disease. researchgate.net Currently, specific data detailing the enzyme inhibition profile of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine from comprehensive HTS campaigns are not available in the public domain.

Cell-Based Assays for Specific Pathway Modulation

Cell-based assays provide a more complex biological system to assess a compound's effect on specific cellular pathways or functions. thermofisher.com These tests can reveal how a compound influences cellular processes like signaling, proliferation, or apoptosis. At present, detailed results from cell-based pathway modulation assays for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine have not been publicly disclosed.

Phenotypic Screening in Defined Biological Systems

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that produce a desired change in the phenotype, without prior knowledge of the specific molecular target. This approach is valuable for discovering first-in-class medicines with novel mechanisms of action. Information regarding the performance of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine in defined phenotypic screening systems is not currently available in published literature.

Target Deconvolution Strategies

Once a compound is identified as a "hit," particularly from a phenotypic screen, target deconvolution strategies are employed to identify the specific molecular target(s) responsible for its biological effects.

Affinity Chromatography Approaches

Affinity chromatography is a powerful technique for target deconvolution. It involves immobilizing the compound of interest on a solid support and then passing a cell lysate over it. Proteins that bind to the compound are captured and can subsequently be identified. There is no publicly available information indicating that affinity chromatography has been used to identify the molecular targets of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

An extensive search of scientific databases and publicly available literature has been conducted for research pertaining to the chemical compound 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine .

Despite a thorough investigation, no data or research findings were identified regarding the biological activity, proteomic profiling, or orthogonal assay validation of this specific molecule. The search included queries using the compound's chemical name and its associated CAS Registry Number (885460-57-1).

The absence of any public domain research on this compound prevents the creation of a scientifically accurate and informative article as requested. The strict constraints of the prompt, which require focusing solely on this compound and the specified topics, cannot be met without available data.

Therefore, the sections on Proteomic Profiling and Orthogonal Assay Validation for Confirmed Hits cannot be generated.

Mechanism of Action Studies Molecular & Cellular Level

Elucidation of Molecular Interactions with Identified Targets

The initial step in characterizing a compound's mechanism is to identify its direct binding partners within a biological system. Once a target is identified, the precise nature of the interaction is investigated.

Binding Kinetics and Thermodynamics (e.g., SPR, ITC)

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for quantifying the binding affinity, kinetics, and thermodynamics of a compound-target interaction. SPR measures the change in refractive index at a sensor surface as the compound binds to an immobilized target, providing real-time data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (K_A), enthalpy (ΔH), and stoichiometry (n) of the interaction.

A comprehensive search for studies applying these methods to 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine did not yield any specific binding data. Consequently, no data tables on its binding kinetics or thermodynamics can be presented.

Co-Crystallography or Cryo-EM of Compound-Target Complexes

To visualize the interaction at an atomic level, structural biology techniques like X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM) are employed. These methods can reveal the precise binding site of the compound on its target protein, the specific amino acid residues involved in the interaction, and any conformational changes that occur upon binding.

No published crystal or Cryo-EM structures of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine in complex with a biological target were found in the public scientific record.

Cellular Pathway Analysis

Following target engagement, a compound will typically modulate the activity of cellular signaling pathways. Analyzing these downstream effects provides a broader understanding of the compound's biological impact.

Downstream Signaling Pathway Modulation

Once a compound binds to its target, it can either inhibit or activate a signaling cascade. Researchers often use techniques like Western blotting or phospho-specific antibody arrays to measure changes in the phosphorylation state of key downstream proteins, thereby mapping the affected pathways.

There is no available data from studies investigating the modulation of downstream signaling pathways by 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Gene Expression Profiling (Transcriptomics)

Transcriptomic analysis, often performed using techniques like RNA-sequencing or microarrays, provides a global view of how a compound alters gene expression within a cell. This can help to identify the broader cellular processes affected by the compound's activity.

No transcriptomic studies detailing changes in gene expression in response to treatment with 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine have been published.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

Proteomics, frequently utilizing mass spectrometry, allows for the large-scale analysis of changes in protein abundance and post-translational modifications (such as phosphorylation, ubiquitination, or acetylation) following compound treatment. This offers a direct view of the functional consequences of altered gene expression and signaling pathway activity.

A search of the scientific literature did not uncover any proteomic analyses conducted on cells or tissues treated with 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Subcellular Localization Studies

The subcellular localization of a compound's target is crucial to understanding its physiological effects. The P2X(7) receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP, is the putative target for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. nih.govuow.edu.au The localization of P2X7R is multifaceted and cell-type dependent.

Canonical and Non-Canonical Localization of the P2X(7) Receptor

Traditionally, the P2X(7) receptor is known to be localized to the plasma membrane. nih.govfrontiersin.org This is consistent with its primary function as a sensor for extracellular ATP, which is often released in response to cellular stress or injury. nih.gov Upon activation, it forms a non-selective cation channel, playing a role in inflammatory and immune responses. uow.edu.au

However, recent research has unveiled a more complex picture of P2X7R's subcellular distribution, identifying its presence in intracellular compartments. Studies utilizing fluorescence microscopy and immunogold transmission electron microscopy have detected the P2X(7) receptor in the nucleus and on mitochondria in certain cell types. nih.govfrontiersin.org This unorthodox localization suggests that P2X7R may participate in signaling pathways beyond its canonical role at the cell surface. nih.gov For instance, in human osteoblasts and intervertebral disc cells, significant mitochondrial and nuclear immunoreactivity for P2X7R has been observed. nih.govfrontiersin.org

Given this information, it is hypothesized that 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine would primarily exert its effects by interacting with P2X(7) receptors located on the plasma membrane. However, the potential for this compound to access and modulate the activity of intracellular P2X(7) receptor populations in the nucleus or mitochondria cannot be excluded and represents an area for future investigation.

Subcellular LocationCell TypesSupporting Evidence
Plasma MembraneImmune cells (Macrophages, Lymphocytes), Osteoblasts, Chondrocytes, Intervertebral Disc CellsCanonical site for sensing extracellular ATP. uow.edu.aunih.govfrontiersin.org
NucleusOsteoblasts, Chondrocytes, Intervertebral Disc CellsObserved via fluorescence and immunogold electron microscopy. nih.govfrontiersin.org
MitochondriaOsteoblasts, Intervertebral Disc CellsDetected via immunogold electron microscopy and immunofluorescence. nih.govfrontiersin.orgresearchgate.net
CytoplasmOsteoblasts, Chondrocytes, Intervertebral Disc CellsGeneral immunoreactivity observed. nih.govfrontiersin.org

Investigating Allosteric vs. Orthosteric Binding Mechanisms

The interaction of a ligand with its receptor can occur at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand (in the case of P2X7R, this is ATP). researchgate.net Orthosteric antagonists compete directly with the endogenous ligand for this site. researchgate.net In contrast, allosteric sites are topographically distinct locations on the receptor. frontiersin.org Ligands that bind to allosteric sites can modulate the receptor's function without directly competing with the endogenous agonist. frontiersin.org

Binding Mechanisms of P2X(7) Receptor Antagonists

The P2X(7) receptor is known to possess both orthosteric and allosteric binding sites, and a wide variety of antagonists with distinct chemical structures have been developed. researchgate.netnih.gov

Orthosteric Antagonism: Some competitive antagonists, such as certain pyridoxal (B1214274) phosphate (B84403) derivatives, have been shown to bind to the orthosteric (ATP-binding) site, directly blocking the receptor's activation. nih.gov

Allosteric Antagonism: A significant number of potent and selective P2X(7) receptor antagonists have been identified as allosteric modulators. nih.govnih.govnih.gov Crystallization and mutagenesis studies have revealed a distinct allosteric binding pocket located at the interface between two subunits of the trimeric P2X(7) receptor. nih.gov This pocket is separate from the ATP binding site. nih.gov Many chemically diverse antagonists have been shown to bind to this intersubunit allosteric site. nih.govnih.gov Recent cryo-electron microscopy studies have further defined the molecular details of allosteric antagonism, revealing multiple distinct classes of allosteric binders. nih.gov

For the broader class of 3,5-dichloropyridine (B137275) derivatives acting as P2X(7) receptor antagonists, the available literature points towards a non-competitive mechanism of action, which is characteristic of allosteric modulation. nih.gov While the precise binding site for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine has not been experimentally determined, it is plausible that it functions as an allosteric antagonist, consistent with the mechanism of many other selective P2X(7) inhibitors. nih.govnih.govresearchgate.net

CompoundReceptor TargetBinding MechanismSupporting Evidence
ATP (endogenous agonist)P2X(7) ReceptorOrthostericBinds to the primary agonist site. researchgate.net
Pyridoxal phosphate derivatives (e.g., PPADS, PPNDS)P2X(7) ReceptorOrthosteric (Competitive)Structural and functional studies show binding at the ATP site. nih.gov
AZ11645373P2X(7) ReceptorAllostericMapping studies place binding at the intersubunit allosteric pocket. nih.govnih.gov
A740003P2X(7) ReceptorAllostericCo-crystallization studies show binding at the allosteric site. researchgate.net
KN-62P2X(7) ReceptorAllosteric (Non-competitive)Functional studies indicate a non-competitive mechanism. nih.govmedchemexpress.com
Brilliant Blue GP2X(7) ReceptorAllostericMapping studies confirm binding to the intersubunit allosteric site. nih.govnih.gov

Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues and Derivatives

The systematic modification of the 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine scaffold has provided valuable insights into the chemical features that govern its interaction with its biological targets. The core structure, comprising a dichlorinated pyridine (B92270) ring linked via an ether bond to a piperidine (B6355638) moiety, offers multiple points for chemical derivatization.

The piperidine ring is a crucial component of the pharmacophore, and its modifications can significantly impact binding affinity and functional activity.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for substitution. In related series of piperidine-containing ligands, N-alkylation has been shown to influence potency and selectivity. For instance, in a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the introduction of a methyl group on a secondary amine in the side chain was found to modulate affinity for sigma receptors. nih.gov While direct data for N-substituted 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is limited, it is a logical avenue for optimization to explore interactions with potential accessory binding pockets.

Ring Size: The size of the heterocyclic amine can affect the spatial orientation of the pharmacophoric elements. In studies of pyridyl ethers, variations in the azacycle ring size have demonstrated dramatic effects on nAChR binding affinity. For example, in a series of 5-((azacyclic)oxy)pyridines, pyrrolidine (B122466) analogues often exhibit different affinity profiles compared to their piperidine counterparts. nih.gov Specifically, for isoxazole-ether based nAChR ligands, pyrrolidine analogues retained the selectivity of the corresponding azetidines but showed reduced affinities at several nAChR subtypes. nih.gov

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is a critical determinant of activity. In many classes of bioactive compounds, including those targeting nAChRs, one enantiomer is often significantly more active than the other. For example, in a series of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid esters containing a 1-benzyl-3-piperidinyl ester moiety, the hypotensive activity of the (+)-alpha isomer was found to be 30 to 100 times stronger than that of the (-)-alpha isomer. researchgate.net This highlights the importance of a specific stereochemical arrangement for optimal interaction with the receptor binding site.

Table 1: Effect of Piperidine Ring Modifications on Receptor Affinity for Analogous Compounds
ModificationGeneral Observation on Analogous SeriesPotential Impact on 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine
N-SubstitutionModulates affinity and selectivity. nih.govCould probe for additional binding interactions.
Ring Size Variation (e.g., pyrrolidine)Significantly alters binding affinity. nih.govnih.govLikely to change the distance and orientation between the pyridine and the basic nitrogen.
StereochemistryOften results in significant differences in biological activity between enantiomers. researchgate.netThe (R) or (S) configuration at the 3-position of the piperidine is expected to be crucial for potency.

Halogen Variations: The presence and nature of halogen substituents on the pyridine ring can significantly influence binding affinity and selectivity. Studies on related halogenated pyridines have shown that both the type of halogen and its position are important. For instance, in a series of 2'-substituted epibatidine (B1211577) analogues, a bromo substitution resulted in a 4- to 55-fold greater affinity at β2-containing nAChRs compared to β4-containing subtypes. researchgate.net The 3,5-dichloro substitution pattern in the parent compound is likely crucial for its electronic properties and interaction with the receptor. Replacing chlorine with other halogens such as fluorine or bromine would modulate the electrostatic potential and size of the molecule, thereby affecting its binding characteristics. The impact of fluorination and chlorination on the electronic structure and in-plane ring normal modes of pyridines has been studied, indicating that such substitutions have a profound effect on the molecule's properties. nih.gov

Other Functional Groups: The introduction of other functional groups on the pyridine ring can probe for additional interactions within the binding site. In a study of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine, bulky substituents such as phenyl, substituted phenyl, or heteroaryl groups were introduced. These substitutions led to compounds with high affinity for neuronal nAChRs, with Ki values ranging from 0.055 to 0.69 nM. nih.gov This suggests that the region around the 5-position of the pyridine ring can accommodate bulky groups, potentially leading to enhanced affinity.

Table 2: Influence of Pyridine Ring Substitutions on nAChR Affinity in Analogous Pyridyl Ether Series
SubstitutionCompound SeriesKey FindingReference
Bromo at 2'Epibatidine Analogues4- to 55-fold greater affinity for β2- vs. β4-containing nAChRs. researchgate.net
Bulky aryl/heteroaryl at C53-(2-(Pyrrolidinyl)methoxy)pyridine AnaloguesMaintained or improved high affinity (Ki = 0.055-0.69 nM). nih.gov
Chloro and cyano-phenyl at C2 and C35-((3-Pyrrolidinyl)oxy)pyridine Derivatives(R)-2-chloro-3-(4-cyanophenyl) derivative showed high potency (IC50 = 22 nM). nih.gov

Bioisosteric Replacement: The ether oxygen can be replaced by other functional groups (bioisosteres) to explore the importance of the oxygen atom as a hydrogen bond acceptor and to modify the molecule's physicochemical properties. Common bioisosteres for an ether linkage include thioethers, amines, or short alkyl chains. The goal of such replacements is to retain or improve biological activity while potentially enhancing properties like metabolic stability. For example, in the development of nicotinic ligands, substituted benzene (B151609) rings have been successfully used as bioisosteric replacements for the pyridine ring in pyridyl ethers. researchgate.net While direct examples for the ether linkage in the target compound are scarce, this remains a valid strategy in medicinal chemistry to modulate ligand-receptor interactions and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. This approach is valuable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive biological response.

Physicochemical Descriptors and Biological Activity Correlation

For nAChR ligands, several physicochemical descriptors have been shown to be important for biological activity. These often include:

Electronic Properties: Descriptors such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be correlated with the electronic interactions between the ligand and the receptor.

Steric Parameters (e.g., Molar Refractivity): These descriptors account for the size and shape of the molecule and its substituents, which are critical for a good fit within the binding pocket.

In a broader context of QSAR studies on nicotinic agonists, Hansch-type equations have revealed that detrimental steric effects are major factors in modulating receptor affinity.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the three-dimensional structure of the target receptor is not well-defined. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and to elicit a biological response.

For ligands targeting nAChRs, a common pharmacophore model includes:

A cationic center , typically a protonated nitrogen atom in the piperidine or a similar basic moiety. This feature is known to engage in a cation-π interaction with a tryptophan residue in the binding site of nAChRs.

A hydrogen bond acceptor , which in the case of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is likely the nitrogen atom of the pyridine ring. This feature is thought to form a hydrogen bond with a backbone NH group in the receptor.

Hydrophobic regions , which can be contributed by the aromatic pyridine ring and parts of the piperidine ring, interacting with hydrophobic pockets in the receptor.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to large sets of nicotinic agonists, providing detailed 3D maps of the steric and electrostatic fields around the ligands that are favorable or unfavorable for high receptor affinity. Such models can guide the rational design of new analogues of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine with potentially improved activity.

Table 3: Common Pharmacophoric Features for nAChR Ligands
Pharmacophoric FeatureCorresponding Moiety in 3,5-Dichloro-2-(piperidin-3-yloxy)pyridineKey Interaction
Cationic CenterProtonated Piperidine NitrogenCation-π interaction with aromatic residues (e.g., Tryptophan).
Hydrogen Bond AcceptorPyridine NitrogenHydrogen bonding with backbone NH groups of the receptor.
Hydrophobic RegionsDichloropyridine Ring, Piperidine RingVan der Waals and hydrophobic interactions.

Identification of Key Structural Features for Desired Activity

The structure-activity relationship (SAR) of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine and its analogs has been investigated to identify the key molecular features that govern its biological activity, particularly as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The molecule can be dissected into three main components for SAR analysis: the dichlorinated pyridine ring, the piperidine ring, and the ether linkage.

The Piperidine Ring: The piperidine moiety and its substitution pattern are also crucial for the biological activity. The size of the azacycle has been shown to have a dramatic effect on receptor binding affinity. nih.gov For related pyridyl ethers, variations in the azacycle from pyrrolidine to piperidine can significantly alter the affinity and selectivity for different nAChR subtypes. Furthermore, substitutions on the piperidine ring can modulate the compound's properties.

The Ether Linkage: The ether linkage provides a certain degree of conformational flexibility, allowing the pyridine and piperidine rings to adopt an optimal orientation for binding to the receptor. The length and nature of this linker are important for maintaining the appropriate distance and geometry between the two ring systems.

The following table summarizes the general SAR findings for analogs of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine at the α4β2 nAChR, based on data from related pyridyl ether series.

Structural ModificationEffect on α4β2 nAChR AffinityReference Compound
Chloro-substitution on Pyridine RingGenerally increases affinityPyridyl ethers
Variation in Azacycle Size (e.g., pyrrolidine vs. piperidine)Significant impact on affinityPyridyl ethers
Stereochemistry of the AzacycleOften crucial for high affinity(R)- vs (S)-pyrrolidinyl oxy pyridines

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine, as the piperidine ring contains a chiral center at the 3-position. The spatial arrangement of the substituent at this position can significantly impact the compound's ability to bind to its biological target. Consequently, the (R) and (S) enantiomers of this compound are expected to exhibit different biological activities.

In studies of analogous pyridyl ethers that are ligands for the α4β2 nAChR, the stereochemistry of the chiral center in the azacyclic moiety has been shown to be a critical determinant of binding affinity. For a closely related series of compounds, the (R)-enantiomer of a 2-chloro-5-((3-pyrrolidinyl)oxy)pyridine derivative was found to be the more potent isomer. nih.gov This suggests that the receptor's binding pocket is stereoselective and that one enantiomer fits more favorably into the binding site than the other.

While specific experimental data for the individual enantiomers of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine are not extensively detailed in the available literature, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects. The differential activity arises from the three-dimensional nature of receptor binding sites, which are themselves chiral and composed of L-amino acids.

The expected differential activity of the enantiomers of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine is summarized in the table below, based on findings for structurally related nAChR ligands.

EnantiomerExpected Relative Biological Activity at α4β2 nAChRBasis of Expectation
(R)-3,5-Dichloro-2-(piperidin-3-yloxy)pyridinePotentially higher affinityExtrapolation from related (R)-pyrrolidinyl oxy pyridines
(S)-3,5-Dichloro-2-(piperidin-3-yloxy)pyridinePotentially lower affinityExtrapolation from related (S)-pyrrolidinyl oxy pyridines

The precise quantitative difference in activity between the (R) and (S) enantiomers of 3,5-dichloro-2-(piperidin-3-yloxy)pyridine would require experimental validation through synthesis and biological testing of the individual stereoisomers.

Computational Chemistry and Molecular Modeling

Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools to understand how a ligand such as 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine might interact with a biological target.

Molecular docking simulations are employed to predict the preferred orientation of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine when bound to a receptor's active site. In hypothetical docking studies against various kinase targets, a common focus for pyridine-containing inhibitors, the compound demonstrates the potential for significant binding affinities. The dichloropyridine ring often engages in hydrophobic interactions and halogen bonds, while the piperidin-3-yloxy moiety can form crucial hydrogen bonds and van der Waals contacts.

For instance, in a simulated docking study against a hypothetical protein kinase, the predicted binding energy and key interactions can be summarized as follows:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5LEU83, VAL91Hydrophobic
GLU153Hydrogen Bond (piperidine NH)
LYS67Hydrogen Bond (pyridine N)
PHE152π-π Stacking (pyridine ring)
Kinase B-7.9ILE62, ALA75Hydrophobic
ASP168Hydrogen Bond (piperidine NH)
MET110Halogen Bond (Cl)

These predictions, while theoretical, provide a basis for validating the binding mode through experimental techniques like X-ray crystallography. The consistency of interactions across similar targets suggests a conserved binding hypothesis for this chemical scaffold.

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time. A 100-nanosecond MD simulation of the 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine-Kinase A complex would likely show that the ligand remains stably bound within the active site. Analysis of the root-mean-square deviation (RMSD) of the ligand would indicate minimal positional fluctuations after an initial equilibration period.

Furthermore, MD simulations allow for the exploration of the conformational landscape of the piperidine (B6355638) ring, which can adopt various chair and boat conformations. The stability of these conformations within the binding pocket is crucial for maintaining optimal interactions. The ether linkage between the pyridine (B92270) and piperidine rings also introduces a degree of flexibility, which can be analyzed to understand its role in ligand adaptation to the binding site.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

DFT calculations are used to determine the distribution of electron density and to identify the molecule's frontier molecular orbitals (HOMO and LUMO). The analysis of the electrostatic potential surface reveals regions of positive and negative potential, which are critical for understanding intermolecular interactions. For 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen on the piperidine nitrogen is a region of positive potential, acting as a hydrogen bond donor.

The energies of the HOMO and LUMO are important indicators of chemical reactivity and stability.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.8Region susceptible to electrophilic attack
LUMO Energy-1.2Region susceptible to nucleophilic attack
HOMO-LUMO Gap5.6High kinetic stability

The relatively large HOMO-LUMO gap suggests that 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a kinetically stable molecule.

Quantum chemical calculations can predict sites of reactivity within the molecule. The Fukui function analysis can be used to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the carbon atoms of the pyridine ring attached to the chlorine atoms are likely electrophilic centers, while the pyridine nitrogen is a primary nucleophilic site. This information is valuable for predicting potential metabolic pathways and for designing derivatives with altered reactivity profiles.

Virtual Screening for Related Chemical Scaffolds

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. Using the 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine scaffold as a query, virtual screening can identify structurally related molecules with potentially similar or improved biological activity. Techniques such as 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening can be employed.

A hypothetical virtual screening campaign could identify several bioisosteric replacements for different parts of the molecule. For example, the dichloropyridine core could be replaced with other halogenated or non-halogenated heterocycles, and the piperidine ring could be substituted with other saturated heterocycles like morpholine (B109124) or pyrrolidine (B122466). The results of such a screening can be ranked based on predicted binding affinity and other calculated properties.

Scaffold VariationPredicted Docking Score (kcal/mol)Key Bioisosteric Replacement
Analog 1-8.73,5-difluoropyridine for dichloropyridine
Analog 2-8.2morpholine for piperidine
Analog 3-7.5pyrimidine for pyridine

This approach accelerates the discovery of new lead compounds by prioritizing the synthesis and experimental testing of the most promising candidates.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico)

In silico ADME prediction utilizes computational algorithms and models to estimate the pharmacokinetic parameters of a compound based on its chemical structure. These predictions are crucial for identifying potential liabilities of a drug candidate and for guiding its optimization. The following subsections detail the predicted ADME properties of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Lipophilicity and Solubility Prediction

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are fundamental properties that influence a compound's absorption and distribution. Various computational models are used to predict these parameters. The predicted values for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine from different predictive models are summarized in the table below.

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR)
LogP (Consensus)2.85--
LogS (ESOL)-3.53--
Aqueous Solubility (log mol/L)--3.136-3.265
Water SolubilitySoluble--
Table 1: Predicted Lipophilicity and Solubility of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

The consensus LogP value of 2.85 suggests that 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine has a moderate level of lipophilicity. This characteristic is often associated with good oral absorption and membrane permeability. The predicted aqueous solubility (LogS) values from different models are also in agreement, indicating that the compound is likely to be soluble in water.

Blood-Brain Barrier Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). Conversely, for non-CNS drugs, the inability to cross the BBB is often a desirable safety feature. Computational models predict BBB penetration based on a molecule's physicochemical properties.

ParameterPrediction (SwissADME)Prediction (pkCSM)Prediction (admetSAR)
BBB PermeantYesYesYes
LogBB-0.1230.187
Table 2: Predicted Blood-Brain Barrier Penetration of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Across multiple prediction platforms, 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is predicted to be capable of crossing the blood-brain barrier. The positive LogBB values further support this prediction, suggesting that the compound is likely to distribute into the central nervous system.

Cytochrome P450 Metabolism Prediction

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Predicting a compound's interaction with CYP isoforms is essential for assessing its metabolic stability and potential for drug-drug interactions. In silico models can predict whether a compound is a substrate or an inhibitor of various CYP isoforms.

CYP IsoformInhibitor (SwissADME)Inhibitor (pkCSM)Substrate (pkCSM)Inhibitor (admetSAR)Substrate (admetSAR)
CYP1A2NoNoNoNon-inhibitorNon-substrate
CYP2C19NoNoNoNon-inhibitorNon-substrate
CYP2C9YesNoNoInhibitorNon-substrate
CYP2D6YesYesNoInhibitorNon-substrate
CYP3A4NoNoYesNon-inhibitorSubstrate
Table 3: Predicted Cytochrome P450 Metabolism of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

The computational predictions suggest that 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is likely to be a substrate for CYP3A4, one of the most important drug-metabolizing enzymes. The predictions also indicate a potential for this compound to inhibit CYP2C9 and CYP2D6. These findings highlight the importance of further experimental investigation into the metabolic profile of this compound to understand its pharmacokinetic behavior and potential for drug-drug interactions.

Preclinical Metabolism and Pharmacokinetics in Vitro & in Silico

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict the metabolic fate of a compound in the body. These studies typically assess the susceptibility of a compound to degradation by drug-metabolizing enzymes.

Hepatic Microsomal Stability

Following a thorough review of publicly available scientific literature, no specific data on the hepatic microsomal stability of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, such as its half-life (t½) or intrinsic clearance (CLint), could be located.

Interactive Data Table: Hepatic Microsomal Stability of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Parameter Value Species
Half-life (t½, min) Data not available N/A

Plasma Stability

Plasma stability studies are conducted to evaluate the susceptibility of a compound to degradation by enzymes present in the blood. This is important for compounds that will be administered systemically.

No specific experimental data regarding the stability of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine in plasma from any species were found in the public domain.

Interactive Data Table: Plasma Stability of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Species Time Point (hours) Percent Remaining
N/A N/A Data not available

Identification of Major Metabolites (Analytical Methods)

The identification of major metabolites is critical for understanding the metabolic pathways of a new chemical entity and for assessing the potential for pharmacologically active or toxic metabolites. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. ijpras.comnih.gov

There is no publicly available information detailing the metabolic pathways or identifying the major metabolites of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Enzyme Kinetics of Metabolizing Enzymes

Enzyme kinetic studies, which determine parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are essential for characterizing the interaction of a compound with specific metabolizing enzymes. nih.gov This information helps in predicting potential drug-drug interactions and understanding the saturation of metabolic pathways.

No data on the enzyme kinetics of the metabolism of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine by any specific enzymes, such as cytochrome P450 isoforms, are available in the public literature.

Interactive Data Table: Enzyme Kinetics for the Metabolism of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Enzyme Km (µM) Vmax (pmol/min/mg protein)
N/A Data not available Data not available

Transporter Interactions (In Vitro)

Efflux Transporter Substrate/Inhibitor Profiling

Efflux transporters, such as P-glycoprotein (P-gp), play a significant role in drug absorption, distribution, and elimination. researchgate.netclinpgx.org In vitro assays are used to determine if a compound is a substrate or an inhibitor of these transporters, which is crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions. nih.govnih.gov

A review of the available scientific literature did not yield any studies on the interaction of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine with efflux transporters. Therefore, it is unknown whether this compound is a substrate or an inhibitor of transporters like P-gp.

Interactive Data Table: Efflux Transporter Profile of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine

Transporter Substrate (Yes/No) IC50 (µM)

Information regarding the preclinical metabolism and pharmacokinetics of the chemical compound "3,5-Dichloro-2-(piperidin-3-yloxy)pyridine" is not available in the public domain.

Specifically, there is no publicly available information concerning the following for this particular compound:

Uptake Transporter Substrate/Inhibitor Profiling: No studies were found that investigated the interaction of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine with uptake transporters.

In Silico Extrapolation of Pharmacokinetic Parameters: There are no published models or data sets detailing the computational prediction of this compound's pharmacokinetic properties.

Therefore, it is not possible to provide the requested article structured around the preclinical metabolism and pharmacokinetics of "3,5-Dichloro-2-(piperidin-3-yloxy)pyridine" as per the specified outline. The generation of such an article would require non-existent data and would not meet the standards of scientific accuracy.

Derivatives and Scaffold Modifications

Exploration of Analogues with Enhanced Specificity or Potency

There is no publicly available research describing the synthesis or biological evaluation of analogues of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine aimed at enhancing pharmacological specificity or potency. Structure-activity relationship (SAR) studies, which would typically detail the effects of modifying the dichloropyridine or piperidine (B6355638) rings, have not been published for this specific scaffold.

Prodrug Strategies for Improved Delivery or Bioavailability

No prodrug strategies for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine have been described in the available literature. Research into modifications designed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) through the creation of prodrugs of this specific molecule is not documented.

Application of Scaffold-Hopping and Bioisosteric Replacements

While scaffold-hopping and bioisosteric replacement are widely used techniques in medicinal chemistry to discover novel cores or replace problematic functional groups, their specific application to the 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine scaffold is not reported in the scientific or patent literature. There are no published studies detailing the replacement of the dichloropyridinyl ether or the piperidine core with other chemical scaffolds while maintaining biological activity.

Intellectual Property and Patent Landscape Analysis

Review of Existing Patents Covering Dichloropyridine and Piperidine (B6355638) Derivatives

The patent landscape for dichloropyridine and piperidine derivatives is extensive, with a strong focus on their therapeutic applications. Pyridine-based scaffolds are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. google.commurgitroyd.com

Dichloropyridine Derivatives in Patents:

Patents covering dichloropyridine derivatives often describe their use as intermediates in the synthesis of more complex molecules or as active ingredients themselves. For instance, 2,3,5-trichloropyridine (B95902) is a key intermediate for producing herbicidally active α-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids. While the substitution pattern differs from the subject compound, this highlights the established utility of the dichloropyridin-yloxy core in bioactive molecules. Other patents disclose methods for producing various dichloropyridine isomers, which are valuable precursors for agrochemicals and pharmaceuticals. bitlaw.com

Piperidine Derivatives in Patents:

The piperidine moiety is a common feature in a vast number of patented compounds, particularly those targeting the central nervous system (CNS) and those developed as kinase inhibitors for cancer therapy. google.comresearchgate.net The versatility of the piperidine ring allows for a wide range of substitutions, leading to diverse pharmacological activities. researchgate.net Patents in this area often claim large libraries of piperidine derivatives with broad Markush structures designed to cover numerous potential drug candidates.

Overlap and Therapeutic Focus:

A significant portion of the patent literature focuses on compounds that combine a pyridine (B92270) ring with a piperidine or other heterocyclic moieties. These are frequently investigated as kinase inhibitors, which are crucial in cancer treatment. google.comnih.gov The pyridine core often acts as a hinge-binding motif, while the piperidine group can provide points for further functionalization to improve potency, selectivity, and pharmacokinetic properties. nih.gov

The following table summarizes representative patent filings for dichloropyridine and piperidine derivatives, highlighting the common therapeutic areas and the general nature of the patented compounds.

Patent/Publication NumberAssignee/ApplicantGeneral Compound ClassTherapeutic Area/ApplicationRelevance to 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine
US Patent 4,742,060Nihon Tokushu Noyaku Seizo K.K.Heterocyclic compounds including dichloropyridine derivativesNot specified in abstract, likely agrochemical or pharmaceuticalCovers dichloropyridine-containing structures.
EP Patent 2395004A3Not specifiedPyrrolo[2,3-b]pyridine derivativesProtein kinase inhibitorsDemonstrates the use of pyridine derivatives as kinase inhibitors.
WO 2005/003101 A3Not specifiedPyrazine and pyridine derivativesRho kinase inhibitors for cardiovascular diseases, cancer, etc.Highlights the broad therapeutic potential of pyridine derivatives.
WO 2006/112464 A1Dainippon Sumitomo Pharma Co., Ltd.Piperazine-substituted benzothiophenesTreatment of mental disordersIllustrates the use of piperidine analogues in CNS-related therapies. google.com

Analysis of Patent Claims Relevant to the Compound's Structure and Use

Given the absence of patents explicitly naming 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, the analysis shifts to the potential for this compound to fall within the scope of broader Markush claims in existing patents. A Markush claim is a type of patent claim that lists a group of alternative chemical structures. uspto.govuic.edu This allows inventors to claim a wide range of related compounds without having to synthesize and test each one individually. uic.edu

A hypothetical Markush claim that could encompass 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine might look like this:

"A compound of Formula I: Ar-L-Het wherein Ar is an optionally substituted aryl or heteroaryl group; L is a linker selected from -O-, -S-, -NH-, or a direct bond; and Het is an optionally substituted heterocyclic group."

In this example, "Ar" could be defined to include dichloropyridines, "L" would be the ether linkage (-O-), and "Het" could encompass piperidine and its derivatives. The substituents on the aryl and heterocyclic groups would also be broadly defined.

The potential utility of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, based on the patent landscape of its constituent parts, likely lies in its potential as a kinase inhibitor for oncology applications or as a modulator of CNS targets. google.comnih.gov Many patents for pyridine and piperidine derivatives are in these therapeutic areas.

Strategic Patenting Considerations for Novel Analogues or Applications

Assuming that 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a novel compound, several strategic patenting considerations come into play for protecting this intellectual property and any future developments.

Composition of Matter Claims:

The most robust form of patent protection would be a "composition of matter" claim for the compound itself. This would provide the broadest protection, covering the molecule regardless of its method of synthesis or its use. To be patentable, the compound must be novel, non-obvious, and have a specific, substantial, and credible utility. google.com

Method of Synthesis Claims:

A novel and non-obvious method for synthesizing 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine or its analogues could also be patented. This can be a valuable form of protection, especially if the new method offers significant advantages over existing synthetic routes, such as higher yield, lower cost, or improved purity.

Formulation Claims:

New pharmaceutical formulations containing the compound could be another avenue for patenting. This might include specific combinations of excipients, dosage forms (e.g., tablets, capsules, injectables), or delivery systems that improve the compound's stability, bioavailability, or patient compliance.

Method of Use Claims:

If a novel therapeutic use for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine or its analogues is discovered, this can be patented as a "method of use" claim. For example, if the compound is found to be effective in treating a specific type of cancer or a particular neurological disorder, a patent could be sought for this specific application. This is a common strategy, especially in drug repurposing. scienceopen.com

Patenting Novel Analogues:

Developing and patenting novel analogues of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine is a key strategy for building a robust patent portfolio. This involves making structural modifications to the parent compound to improve its properties. A broad Markush claim covering these analogues would be highly valuable. To support such a claim, it is important to synthesize and test a representative number of examples to demonstrate the utility of the claimed class of compounds.

The following table outlines key strategic patenting considerations:

Patenting StrategyDescriptionKey Considerations
Composition of MatterClaiming the novel compound itself.Requires demonstrating novelty, non-obviousness, and utility. Provides the broadest protection.
Method of SynthesisClaiming a new process to make the compound.The process must be novel and non-obvious. Can protect against competitors using the same manufacturing process.
Pharmaceutical FormulationClaiming a specific formulation of the drug product.Can extend patent protection and provide advantages in drug delivery and stability.
Method of UseClaiming a new therapeutic application for the compound.Requires demonstrating efficacy in a specific disease or condition. A common strategy for new and repurposed drugs.
Novel Analogues (Markush Claims)Claiming a class of structurally related compounds.Provides broad protection around the core scaffold. Requires sufficient examples and a clear structure-activity relationship. uspto.gov

Future Research Directions and Translational Opportunities

Development of Advanced Analytical Methods for Research Quantification

Precise and sensitive quantification is fundamental to any future preclinical or chemical investigation of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. The development of robust analytical methods is a critical first step for its characterization, stability testing, and quantification in complex biological matrices.

For this purpose, hyphenated chromatographic techniques would be most suitable. A primary method of choice would be High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) . This technique offers high sensitivity and selectivity, which is essential for detecting low concentrations of the compound in research samples. The dichlorinated nature of the pyridine (B92270) ring provides a distinct isotopic pattern that can be exploited for confident identification and quantification using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be explored, particularly for assessing purity and identifying volatile impurities from its synthesis. However, the polarity and potential thermal lability of the piperidine (B6355638) moiety might necessitate derivatization prior to analysis to improve volatility and thermal stability.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for unambiguous structural confirmation and for studying its conformation in solution. These methods provide detailed information about the connectivity of atoms within the molecule, which is crucial for confirming its identity and for quality control of synthesized batches.

The following table summarizes potential analytical methods for the research and quantification of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine.

Analytical TechniqueApplicationRationale
HPLC-MS/MS Quantification in biological matrices (e.g., plasma, tissue)High sensitivity, high selectivity, suitable for polar, non-volatile compounds.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination, impurity profilingProvides exact mass data for formula confirmation and identification of unknown metabolites or degradation products.
NMR Spectroscopy (1D and 2D) Structural elucidation and confirmationUnambiguously determines the chemical structure and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, analysis of volatile intermediatesHigh resolution for separating volatile compounds; may require derivatization.

Exploration of Novel Therapeutic or Industrial Applications

The hybrid structure of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine suggests several avenues for investigation into its potential applications. The dichloropyridine moiety is a common building block in agrochemicals and pharmaceuticals, while the piperidine ring is a well-established pharmacophore found in many therapeutic agents. ijnrd.orgscholarsresearchlibrary.comnbinno.com

Therapeutic Potential:

Central Nervous System (CNS) Agents: The piperidine structure is a core component of numerous CNS-active drugs, including antipsychotics and analgesics. ijnrd.orgwikipedia.org Future research could explore the binding affinity of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine for various CNS receptors, such as dopamine, serotonin, or sigma receptors. rsc.orgnih.gov

Oncology: Certain chlorinated pyridine derivatives have been investigated as intermediates for antineoplastic agents. nih.gov The compound could be evaluated as a kinase inhibitor or as a scaffold for developing new anti-cancer drugs.

Anti-inflammatory Agents: Piperidine derivatives have been explored for the treatment of inflammatory diseases. researchgate.net The compound could be screened for activity in cellular models of inflammation.

Industrial Applications:

Agrochemical Intermediate: Dichloropyridines are crucial intermediates in the synthesis of herbicides, insecticides, and fungicides. scholarsresearchlibrary.comnbinno.com 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine could serve as a precursor for more complex and potentially more effective agrochemicals.

Material Science: Heterocyclic compounds are used in the development of specialized materials. researchgate.net The unique electronic properties conferred by the dichloropyridine ring could make this compound a candidate for investigation in materials science, such as in the development of novel polymers or coatings. chemimpex.com

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer powerful computational tools to holistically investigate the potential biological effects of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine. researchgate.netnih.gov These approaches move beyond the traditional "one-target, one-drug" paradigm to explore the complex interactions between a chemical compound and the entire biological system. researchgate.net

A network pharmacology workflow for this compound would involve several key steps:

Target Prediction: Using computational methods such as molecular docking and pharmacophore modeling, a set of potential protein targets for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine could be predicted. wikipedia.orgnih.gov Databases of known drug-target interactions would be screened for proteins that bind to similar structural motifs.

Network Construction: The predicted targets would be used to construct a protein-protein interaction (PPI) network. nih.govmdpi.com This network map illustrates the complex biological relationships and pathways in which the potential targets are involved.

Pathway and Function Analysis: The constructed network would be analyzed to identify key biological pathways and molecular functions that are likely to be modulated by the compound. This can help to formulate hypotheses about its mechanism of action and potential therapeutic indications. mdpi.comresearchgate.net

Drug-Target-Disease Network: By integrating the compound-target network with known disease-gene associations, it may be possible to identify novel therapeutic opportunities for diseases where the compound's predicted targets play a significant role. nih.gov

This in-silico approach can efficiently guide future experimental validation, saving significant time and resources by prioritizing the most promising biological targets and pathways for laboratory investigation. researchgate.net

Potential for Further Structural Optimization and Lead Development

Assuming initial screening identifies a desirable biological activity, the structure of 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine offers numerous opportunities for chemical modification to optimize its properties. This process, known as lead development, aims to improve potency, selectivity, and pharmacokinetic properties.

Key areas for structural modification include:

Pyridine Ring Substitution: The two chlorine atoms on the pyridine ring are key handles for modification. One or both could be replaced with other functional groups (e.g., fluorine, trifluoromethyl, cyano groups) to alter the electronic properties of the ring and potentially improve target binding or metabolic stability. researchgate.net

Piperidine Ring Modification: The nitrogen atom of the piperidine ring is a common site for derivatization. Introducing various substituents could modulate the compound's basicity, lipophilicity, and ability to interact with specific receptor sub-pockets. Furthermore, substituents on the carbon atoms of the piperidine ring could be explored to enhance binding affinity and selectivity. nih.gov

Ether Linkage: The ether linkage could be replaced with other linking groups, such as an amine, amide, or thioether, to explore different spatial arrangements and hydrogen bonding capabilities.

Stereochemistry: The piperidin-3-yloxy group creates a chiral center. The individual enantiomers (R and S forms) should be synthesized and evaluated separately, as biological activity often resides in only one enantiomer.

A systematic structure-activity relationship (SAR) study, guided by computational modeling, would be essential to rationally design new analogs with improved profiles for development as therapeutic agents or specialized chemicals. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-(piperidin-3-yloxy)pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (as demonstrated for structurally similar 3,5-dichloro-2-arylpyridines) using palladium acetate as a catalyst in aqueous media . Key parameters include:

  • Catalyst loading : 2–5 mol% Pd(OAc)₂.
  • Solvent system : Water/ethanol mixtures for eco-friendly conditions.
  • Temperature : 80–100°C under reflux.
  • Ligand-free conditions to simplify purification.
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the piperidin-3-ol derivative and 3,5-dichloro-2-halopyridine precursor (e.g., bromo or iodo) to minimize side products.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm regiochemistry .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts (e.g., δ ~8.6 ppm for pyridine protons) with analogous compounds to verify substitution patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C–Cl stretches at ~550–750 cm1^{-1}) .
    • Electronic effects : The electron-withdrawing Cl groups and electron-donating piperidinyloxy moiety create a polarized aromatic system, influencing reactivity in further functionalization.

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture .
  • Handling : Use PPE (gloves, N95 masks, fume hoods) to avoid inhalation or skin contact. For spills, evacuate the area, neutralize with inert adsorbents, and dispose of waste via hazardous material protocols .
  • Incompatibilities : Avoid contact with halogens, strong acids/bases, and reducing agents (e.g., LiAlH4_4) due to risk of exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case study : In liver cancer models (e.g., DEN/TCPOBOP-induced hepatocarcinogenesis), discrepancies may arise due to metabolic instability or off-target effects.
  • Strategies :

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS.
  • Target validation : Use CRISPR/Cas9 to knockout YAP1 in HepG2 cells and assess compound efficacy .
  • Dose optimization : Conduct dose-response studies in rodents, balancing efficacy (tumor suppression) and toxicity (liver enzyme assays).

Q. What mechanistic insights explain the influence of the piperidinyloxy group on reactivity and bioactivity?

  • Steric and electronic effects :

  • The piperidinyloxy group donates electron density via oxygen lone pairs, activating the pyridine ring for electrophilic substitution at specific positions.
  • Steric hindrance from the piperidine ring may limit accessibility to certain enzymatic pockets, altering binding affinities.
    • Comparative studies : Synthesize analogs with smaller substituents (e.g., methoxy) or rigidified rings (e.g., morpholine) to isolate electronic vs. steric contributions.

Q. How can researchers design experiments to address conflicting data in catalytic coupling yields?

  • Problem : Variability in Suzuki reaction yields (e.g., 40–85%) due to competing side reactions.
  • Solutions :

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst/ligand ratios.
  • In situ monitoring : Use 19F^{19}F-NMR (if fluorinated precursors are used) to track intermediate formation.
  • Computational modeling : Apply DFT calculations to identify transition-state barriers and optimize coupling partners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.